Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its spirocyclic structure, which contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry as a building block for synthesizing various pharmacologically active molecules. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of approximately 241.29 g/mol .
This compound is classified under spirocyclic compounds, specifically azaspirocycles, which are characterized by the presence of nitrogen and oxygen in their structure. Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is primarily sourced from chemical suppliers and is available in various purities for research purposes .
The synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves several synthetic steps starting from readily available precursors. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route employed.
The molecular structure of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate features a unique arrangement of atoms that includes:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉NO₄ |
Molecular Weight | 241.29 g/mol |
CAS Number | 1160246-85-4 |
SMILES | CC(C)(C)C(=O)C1(C(=O)O)CCN1CCOC |
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions that modify its structure and enhance its biological activity:
These reactions are significant for developing derivatives with novel properties.
The mechanism of action for tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves interactions with specific biological targets such as enzymes or receptors. Its spirocyclic structure allows it to fit into distinct binding sites, potentially leading to various biological effects depending on the target:
Ongoing studies aim to elucidate these interactions further.
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate exhibits several physical and chemical properties that are relevant for its application:
Property | Value |
---|---|
Appearance | White solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
These properties are essential for understanding how the compound behaves under different conditions.
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications across various scientific fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98914-01-3
CAS No.: 73491-34-6